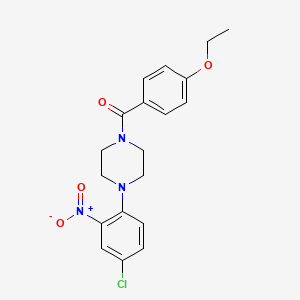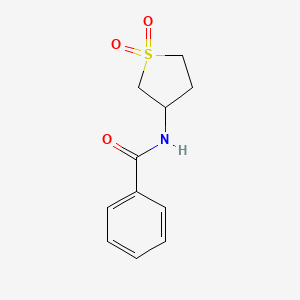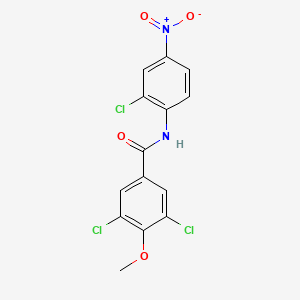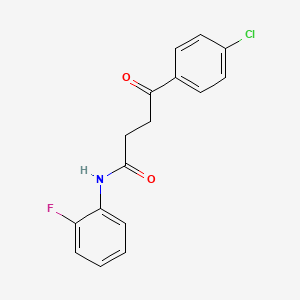![molecular formula C19H23NO2 B3930625 3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol](/img/structure/B3930625.png)
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol
Vue d'ensemble
Description
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MEPA and has been found to have several interesting properties that make it useful in various fields of research.
Applications De Recherche Scientifique
MEPA has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MEPA has been shown to have anti-cancer properties, and several studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. MEPA has also been found to have anti-inflammatory properties, and it has been investigated as a potential treatment for inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of MEPA is not fully understood, but it is believed to involve the inhibition of several enzymes that are involved in cell growth and proliferation. MEPA has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. These enzymes are involved in the regulation of cell growth and proliferation, and their inhibition by MEPA may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
MEPA has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MEPA has been shown to have antioxidant properties. It has also been found to have an inhibitory effect on the production of nitric oxide, which is involved in several physiological processes, including inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MEPA in lab experiments is its high purity. The synthesis method described above typically yields a product with a purity above 95%, which makes it ideal for use in biological assays. However, one limitation of using MEPA is its relatively low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on MEPA. One area of research is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease. MEPA has been found to have neuroprotective properties, and several studies have demonstrated its ability to improve cognitive function in animal models of Alzheimer's disease. Another area of research is to investigate the mechanism of action of MEPA in more detail, in order to better understand how it exerts its anti-cancer and anti-inflammatory effects. Finally, there is a need for more studies to investigate the safety and toxicity of MEPA, in order to determine its potential as a therapeutic agent for human diseases.
Conclusion:
In conclusion, MEPA is a chemical compound that has been widely studied for its potential applications in scientific research. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an interesting target for further investigation. The synthesis method described above yields a product with high purity, but its low solubility in water can be a limitation in some experiments. Further research is needed to investigate its potential as a treatment for other diseases and to better understand its mechanism of action.
Propriétés
IUPAC Name |
3-[[2-methoxyethyl-[(E)-3-phenylprop-2-enyl]amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-14-13-20(16-18-9-5-11-19(21)15-18)12-6-10-17-7-3-2-4-8-17/h2-11,15,21H,12-14,16H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQDNPAPXUEQBA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC=CC1=CC=CC=C1)CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(C/C=C/C1=CC=CC=C1)CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930544.png)

![11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930554.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide](/img/structure/B3930568.png)
![N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930571.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B3930584.png)

![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3930594.png)
![1-(2-chloro-4-nitrophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3930595.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930617.png)

